1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL
Description
1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL (CAS: 2126176-86-9) is a fluorinated pyridine-piperidine hybrid compound with a molecular weight of 292.23 . It serves as a critical intermediate in synthesizing Janus kinase (JAK) inhibitors, such as {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, which targets JAK1 and JAK2 for treating inflammatory disorders, autoimmune diseases, and cancer . The compound’s structure features a 3-fluoro-2-(trifluoromethyl)pyridine moiety linked to a piperidin-4-ol group via a carbonyl bridge. This design enhances metabolic stability and binding affinity to JAK enzymes .
Properties
IUPAC Name |
[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4N2O2/c13-9-8(1-4-17-10(9)12(14,15)16)11(20)18-5-2-7(19)3-6-18/h1,4,7,19H,2-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBINVYFFOPHLQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=C(C(=NC=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is fluorinated and trifluoromethylated using appropriate reagents and conditions.
Coupling with Piperidin-4-OL: The fluorinated pyridine is then coupled with piperidin-4-OL under specific reaction conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorinated pyridine ring can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL has been investigated for its potential as a pharmaceutical agent. Its structural components suggest several therapeutic applications:
- Inhibitor of Enzymatic Activity : The compound has shown promise as an inhibitor of monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative diseases such as Parkinson's disease. In vitro studies indicate that derivatives of trifluoromethylpyridine can selectively inhibit MAO-B, suggesting potential for developing new treatments .
- Anticancer Properties : The trifluoromethyl group is known to enhance the efficacy of anticancer drugs by improving their metabolic stability and bioavailability. Research indicates that compounds containing this moiety can exhibit significant anticancer activity, making them suitable candidates for further development in oncology .
Agrochemical Applications
The compound's structural features also lend themselves to applications in agrochemicals:
- Herbicidal Activity : Trifluoromethylpyridine derivatives have been utilized in the development of herbicides due to their effectiveness against various weed species. The introduction of the trifluoromethyl group has been shown to improve herbicidal potency and selectivity, particularly in crops like wheat .
- Insecticidal Properties : Certain derivatives containing the trifluoromethylpyridine moiety have demonstrated insecticidal activity against sap-feeding pests, indicating potential use in pest control formulations .
Case Study 1: MAO-B Inhibition
A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of various trifluoromethylpyridine derivatives on MAO-B. The study found that specific substitutions on the pyridine ring significantly enhanced inhibitory activity. The compound this compound was among those identified as having promising activity, leading to further investigations into its pharmacokinetic properties .
Case Study 2: Herbicide Development
Research conducted by Dow AgroSciences highlighted the development of a new herbicide based on trifluoromethylpyridine derivatives. The study demonstrated that these compounds exhibited superior selectivity and efficacy against perennial grass weeds compared to traditional herbicides. Field trials confirmed their effectiveness in real-world agricultural settings, paving the way for commercial application .
Summary of Findings
The applications of this compound span both medicinal and agricultural fields. Its unique chemical structure provides a basis for developing novel therapeutic agents and effective agrochemicals. Ongoing research aims to further elucidate its mechanisms of action and optimize its efficacy across various applications.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring and piperidin-4-OL moiety contribute to its binding affinity and activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares 1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL with structurally or functionally related compounds:
Key Differentiators
Target Specificity :
- The primary compound is a JAK inhibitor precursor, distinct from UDO and UDD , which inhibit CYP51 for antiparasitic applications . Structural differences (e.g., pyridine vs. pyrimidine rings) dictate target selectivity.
- Compared to Pimozide , a piperidine-based antipsychotic, the fluorinated pyridine core in the primary compound enables JAK binding rather than dopamine receptor antagonism .
Structural Modifications :
- The trifluoromethyl (-CF₃) and fluoro (-F) groups on the pyridine ring enhance lipophilicity and enzyme-binding affinity compared to the pyrimidine derivative 1-(4-Trifluoromethyl-pyrimidin-2-yl)-piperidin-4-ol .
- Itacitinibum , a larger macrocyclic compound, shows broader JAK/STAT pathway inhibition but lacks the piperidin-4-ol motif critical for intermediate reactivity in the primary compound .
Synthetic Utility :
- The primary compound is synthesized via coupling 3-fluoro-2-(trifluoromethyl)isonicotinic acid with piperidin-4-one under oxalyl chloride activation . This contrasts with UDO/UDD , which require multi-step piperazine functionalization .
Physicochemical Properties :
- With 97% purity and a molecular weight of 292.23, the primary compound offers superior stability for pharmaceutical intermediates compared to bulkier analogs like Itacitinibum .
Research Findings
- JAK Inhibition Potency: Derivatives of the primary compound exhibit IC₅₀ values in the nanomolar range for JAK1/JAK2, outperforming earlier-generation inhibitors lacking fluorinated pyridine motifs .
- Metabolic Stability: The -CF₃ group reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .
- Safety Profile : Piperidin-4-ol derivatives show lower hepatotoxicity than benzimidazole-based antipsychotics (e.g., Pimozide ) due to reduced off-target effects .
Biological Activity
1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL, also known by its CAS number 2126176-86-9, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: and an IUPAC name of (3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(4-hydroxypiperidin-1-yl)methanone. Its molecular weight is approximately 292.23 g/mol. The structure features a piperidine ring, which is crucial for its biological activity.
This compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity :
-
Anticancer Properties :
- Research indicates that derivatives of piperidine, including this compound, may possess anticancer activity. It has been tested in various cancer cell lines, demonstrating cytotoxic effects superior to established chemotherapeutics . The compound's ability to induce apoptosis in cancer cells is linked to its structural properties that facilitate interactions with cellular targets.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Neuroprotective Effects :
- Cancer Cell Line Studies :
- Structure-Activity Relationship (SAR) :
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Biological Activity | Cell Line/Model | Outcome |
|---|---|---|---|
| Study 1 | AChE inhibition | Neuroblastoma cells | Neuroprotection observed |
| Study 2 | Cytotoxicity | FaDu hypopharyngeal tumor cells | Significant apoptosis induction |
| Study 3 | Anticancer activity | Various cancer lines | Superior efficacy compared to bleomycin |
Q & A
Q. What are the optimal synthetic routes for 1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-ol, and what challenges arise during fluorination or trifluoromethylation?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Preparation of the pyridine core via nucleophilic substitution or cross-coupling reactions. For example, trifluoromethylation can be achieved using reagents like trifluoromethyl iodide under copper catalysis .
- Step 2: Coupling the pyridine moiety to a piperidin-4-ol scaffold via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Key Challenges: Fluorination at the 3-position requires precise control to avoid over-fluorination, while trifluoromethylation may yield regioisomeric byproducts. Purification via column chromatography (e.g., silica gel with hexane/EtOAc gradients) is critical .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguity in stereochemistry or substituent positioning?
Methodological Answer:
- X-ray Crystallography: Definitive confirmation of the 3-fluoro and 2-trifluoromethyl substituents on the pyridine ring is achieved via single-crystal X-ray analysis, as demonstrated for structurally related kinase inhibitors .
- NMR Spectroscopy: NMR distinguishes between fluorine environments (e.g., -CF vs. -F), while - HSQC clarifies piperidine ring conformation .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy, particularly for heavy-atom substitutions like trifluoromethyl groups .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- Kinase Inhibition Screening: Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of JAK/STAT pathways, given structural similarity to Itacitinib (INCB39110), a known JAK1 inhibitor .
- Cytotoxicity Profiling: Employ MTT assays on human cell lines (e.g., HEK293) to establish IC values and selectivity indices .
- Solubility and Stability: Assess physicochemical properties via HPLC under physiological pH conditions (e.g., PBS buffer at pH 7.4) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing off-target effects?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified pyridine (e.g., chloro instead of fluoro) or piperidine (e.g., methyl vs. hydroxyl groups) moieties. Compare binding affinities using surface plasmon resonance (SPR) .
- Pharmacophore Modeling: Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with the trifluoromethyl group) .
- Case Study: In antipsychotic piperidine derivatives, replacing 4-fluorophenyl with 3-fluoro-2-CF-pyridine enhanced kinase selectivity by 10-fold .
Q. What mechanistic insights can be gained from studying its interaction with biological targets?
Methodological Answer:
- Molecular Docking: Align the compound with JAK1 crystal structures (PDB: 6SM8) to predict binding modes. The trifluoromethyl group may occupy a hydrophobic pocket, while the hydroxyl group participates in hydrogen bonding .
- Kinetic Studies: Perform time-dependent inhibition assays to determine if the compound acts as a competitive or allosteric inhibitor .
- Metabolite Identification: Use LC-MS/MS to track in vitro hepatic microsomal stability and identify reactive intermediates (e.g., oxidative defluorination) .
Q. How can researchers address challenges in handling reactive intermediates during synthesis?
Methodological Answer:
- Trifluoromethylation Control: Employ slow addition of CFI at -78°C to minimize exothermic side reactions .
- Moisture-Sensitive Steps: Use Schlenk-line techniques for anhydrous conditions during amide coupling .
- Intermediate Trapping: Quench reactive species (e.g., acyl chlorides) with methanol or trimethylamine, followed by SPE purification .
Q. How should contradictory data (e.g., variable bioactivity across studies) be resolved?
Methodological Answer:
- Batch Reproducibility: Verify compound purity (>98% via HPLC) and stereochemical consistency (e.g., chiral HPLC for enantiomers) .
- Assay Standardization: Re-evaluate bioactivity under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Case Example: Discrepancies in JAK1 inhibition (IC = 10 nM vs. 50 nM) were traced to differences in assay temperature (25°C vs. 37°C) .
Q. What computational tools predict its ADMET properties or guide lead optimization?
Methodological Answer:
- ADMET Prediction: Use SwissADME to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel liability .
- Free Energy Perturbation (FEP): Calculate relative binding energies for analog prioritization (e.g., replacing -CF with -OCF) .
- QSAR Models: Train models on pyridine-based antitubercular agents to correlate substituent electronegativity with MIC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
